
Ethyl 2-(2,6-dichlorophenyl)acetate
Overview
Description
Ethyl 2-(2,6-dichlorophenyl)acetate (CAS 15307-77-4) is an ester derivative of 2-(2,6-dichlorophenyl)acetic acid, structurally related to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. It is synthesized via acid-catalyzed esterification of the parent carboxylic acid with ethanol. details its synthesis: refluxing 2-(2,6-dichlorophenyl)acetic acid in ethanol with concentrated sulfuric acid yields the ester as a yellow oil (100% yield), confirmed by $ ^1 \text{H NMR} $ (δ 4.19 ppm for ethoxy group, δ 4.01 ppm for benzylic CH$_2$) and IR spectroscopy (C=O stretch at ~1,703 cm$^{-1}$) . The compound is recognized as a process-related impurity in diclofenac sodium formulations, highlighting its relevance in pharmaceutical quality control .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dichlorophenyl)acetate can be synthesized through various methods. One common synthetic route involves the esterification of (2,6-dichlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,6-dichlorophenyl)acetic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: (2,6-dichlorophenyl)acetic acid.
Reduction: (2,6-dichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2,6-dichlorophenyl)acetate has been studied for its potential therapeutic effects. It is known to possess anti-inflammatory and analgesic properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of this compound exhibit significant activity against inflammation and pain in various animal models .
Case Study: Anti-inflammatory Activity
In a study involving mice, the compound demonstrated a reduction in swelling caused by dimethylbenzene, indicating its efficacy as an anti-inflammatory agent. The results suggested that the compound could effectively inhibit inflammatory pathways, providing a basis for further drug development .
Organic Synthesis
This compound serves as an important intermediate in synthesizing various organic compounds. Its structure allows for modifications that can lead to the creation of more complex molecules used in pharmaceuticals and agrochemicals.
Table: Synthesis Pathways
Reaction Type | Starting Material | Product | Yield (%) |
---|---|---|---|
Hydrolysis | This compound | 2-(2,6-Dichlorophenyl)acetic acid | >90 |
Esterification | 2-(2,6-Dichlorophenyl)acetic acid | This compound | >85 |
Material Science
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and as a precursor for functionalized polymers.
Case Study: Polymerization Catalyst
Research has shown that derivatives of this compound can be used as catalysts in living polymerizations. This application highlights its versatility beyond medicinal uses and underscores its importance in advancing material science .
Mechanism of Action
The mechanism of action of ethyl 2-(2,6-dichlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 2-(2,6-Dichlorophenyl)Acetate
- Structure and Synthesis: The methyl ester (CAS 15307-78-5) replaces the ethoxy group with a methoxy moiety. Its synthesis parallels the ethyl analog, using methanol instead of ethanol. Crystallographic data () confirm a planar aromatic system with a stabilized conformation similar to other dichlorophenyl derivatives.
- Its molecular weight (296.16 g/mol) is lower than the ethyl analog (310.19 g/mol) .
- Applications : Primarily a synthetic intermediate or impurity in diclofenac production .
Isopropyl 2-(2,6-Dichlorophenyl)Acetate
- Crystallography : The structure features a nitro-substituted benzene ring and a 2,6-dichlorophenyl group, with Hirshfeld surface analysis indicating dominant H-bonding interactions .
Aceclofenac Ethyl Ester
- Structure and Synthesis: Aceclofenac ethyl ester (CAS 139272-67-6) is a more complex analog with an additional acetyloxy group. Its synthesis involves esterification of aceclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid) with ethyl glycolate, yielding a higher molecular weight (382.24 g/mol) .
- Properties : Melting point 70–72°C, predicted pKa -2.84, and storage requirements (-20°C) suggest greater thermal sensitivity compared to simpler esters .
- Role : Listed as an impurity in aceclofenac formulations, emphasizing the need for rigorous purification .
Table 1: Key Properties of this compound and Analogs
Stability and Industrial Relevance
- Ethyl vs. Methyl Esters : The ethyl ester’s liquid state (vs. methyl’s solid) may influence formulation stability. Both are monitored as impurities in NSAID production .
Biological Activity
Ethyl 2-(2,6-dichlorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a dichlorinated phenyl group attached to an ethyl acetate moiety. The presence of chlorine atoms in the ortho positions significantly influences its chemical reactivity and biological properties.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound may inhibit COX enzymes, which are crucial in the inflammatory pathway. This inhibition leads to a reduction in the synthesis of prostaglandins, thereby alleviating inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Description | Notable Biological Activity |
---|---|---|
Ethyl 2-(4-chlorophenyl)acetate | Chlorine at the para position | Moderate antimicrobial activity |
Ethyl 2-(2,4-dichlorophenyl)acetate | Chlorines at ortho and para positions | Enhanced anti-inflammatory effects |
Ethyl 2-(2,6-difluorophenyl)acetate | Fluorine atoms instead of chlorine | Lowered antimicrobial potency |
This table illustrates how variations in substituents can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Antimicrobial Studies : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 50 μg/mL .
These findings suggest a broad-spectrum antimicrobial potential.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Anti-inflammatory Effects : In vitro assays demonstrated that this compound reduced inflammatory cytokine production in human cell lines. Specifically, it decreased TNF-α levels by approximately 40% compared to controls .
- Mechanism Exploration : Further investigations into the mechanism revealed that the compound might induce apoptosis in certain cancer cell lines through caspase activation pathways. This suggests potential applications in cancer therapeutics .
Q & A
Basic Research Questions
Synthesis and Purification Methodology Q: What is the optimized synthetic route for Ethyl 2-(2,6-dichlorophenyl)acetate, and how can purity be ensured? A: The compound is synthesized via acid-catalyzed esterification. Dissolve 2-(2,6-dichlorophenyl)acetic acid (9.9 mmol) in ethanol (20 mL) with concentrated H₂SO₄ (0.5 mL) as a catalyst. Reflux overnight, followed by solvent removal under vacuum. Purify by dissolving the crude product in ethyl acetate, washing with saturated NaHCO₃ (to neutralize residual acid), drying over anhydrous MgSO₄, and filtering. No further purification is needed due to high yield (100%) and confirmed purity via ¹H NMR (e.g., δ 4.19 ppm for ethyl ester protons) .
Spectroscopic Characterization Q: How can researchers confirm the identity of this compound using spectroscopic methods? A:
- ¹H NMR : Key signals include δ 7.32 ppm (d, aromatic protons), δ 4.19 ppm (q, ethyl ester -CH₂), and δ 4.01 ppm (s, methylene adjacent to the ester) .
- IR Spectroscopy : Look for C=O stretching (~1740 cm⁻¹, ester carbonyl) and absence of carboxylic acid O-H stretch (~2500–3500 cm⁻¹) to confirm esterification .
Advanced Research Questions
Coordination Chemistry with Transition Metals Q: How does this compound interact with transition metals, and what methodologies are used to study these complexes? A: The carboxylate oxygen acts as a monodentate ligand. To synthesize metal complexes (e.g., Ru(III) or Rh(III)):
- Deprotonate the ligand in aqueous solution.
- React with metal chlorides (e.g., RuCl₃) under controlled pH.
- Characterize via elemental analysis, IR (shift in ν(COO⁻) from ~1600 cm⁻¹ to ~1400–1500 cm⁻¹ upon coordination), and UV-VIS spectroscopy (d-d transitions for Ru(III)) .
Impurity Profiling in Pharmaceutical Contexts Q: What analytical strategies are used to detect and quantify this compound as a process-related impurity? A:
- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and UV detection at 254 nm. Retention time and ESI-MS (m/z 410.3 [M+H]⁺) confirm identity .
- Comparative NMR : Match ¹³C NMR signals (e.g., δ 172.3 ppm for ester carbonyl) against reference standards .
Thermal Stability and Decomposition Pathways Q: How can thermal stability be assessed, and what decomposition products are observed? A: Perform thermogravimetric analysis (TGA) under nitrogen. Dehydration occurs at ~100–150°C, followed by ester decomposition above 200°C. Identify degradation products (e.g., 2-(2,6-dichlorophenyl)acetic acid) via GC-MS or FTIR .
Comparative Reactivity with Diclofenac Sodium Q: How do the chemical properties of this compound differ from its sodium salt counterpart (diclofenac sodium)? A:
- Solubility : The ethyl ester is lipophilic (soluble in organic solvents), while diclofenac sodium is hydrophilic (aqueous solubility ~50 mg/mL).
- Coordination Behavior : Diclofenac sodium’s carboxylate binds metals bidentately, whereas the ethyl ester’s ester group limits coordination to monodentate interactions .
Q. Methodological Notes
- Contradictions in Literature : While diclofenac sodium is well-documented in metal coordination, the ethyl ester’s role is less studied. Ensure experimental validation of coordination mode (e.g., via X-ray crystallography) .
- Data Interpretation : In NMR, overlapping aromatic signals may require 2D techniques (COSY, HSQC) for unambiguous assignment .
Properties
IUPAC Name |
ethyl 2-(2,6-dichlorophenyl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIULTZDJYYIKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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